5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline - 1289646-72-5

5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3233506
CAS Number: 1289646-72-5
Molecular Formula: C28H23Cl2N
Molecular Weight: 444.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a β-adrenergic receptor antagonist, meaning it blocks the action of adrenaline and noradrenaline at β-adrenergic receptors. This blocking action results from replacing the catecholic hydroxyl groups of the β-adrenergic receptor agonist trimetoquinol with chlorine atoms []. This structural change transforms the compound's activity from an agonist to an antagonist.

Trimetoquinol (6,7-Dihydroxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline)

  • Compound Description: Trimetoquinol is a β-adrenergic receptor agonist, meaning it activates these receptors. It serves as a precursor for synthesizing the β-adrenergic receptor antagonist 6,7-dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline [].

6-Amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile

  • Compound Description: This compound class represents a series of molecules with varying aryl substituents at the 8-position. These compounds were synthesized via a multicomponent reaction involving an aromatic aldehyde, malononitrile, and 1-methylpiperidin-4-one under solvent-free conditions [].

6-Amino-2-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile

  • Compound Description: This specific compound is a member of the 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile series, featuring a phenyl group at the 8-position. The crystal structure of this compound reveals a dihedral angle of 61.40° between the benzene and phenyl rings. Additionally, the crystal structure shows the molecules forming inversion dimers linked by N—H⋯N(nitrile) hydrogen bonds. These dimers further connect via N—H⋯N(amine) hydrogen bonds, forming a ladder-like structure along the c-axis [].

5,7-Dichloro-4-(3-{4-[4-(2-[18F]fluoroethyl)-piperazin-1-yl]-phenyl}-ureido)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

  • Compound Description: This compound is a potential positron emission tomography (PET) ligand developed to study glutamatergic neurotransmission in vivo. It targets the glycine binding site of the NMDA receptor with a Ki of 12 nM. This compound exhibits a LogD of 1.3 and shows a maximum brain uptake of 0.1% ID/g 30 minutes post-injection in Sprague Dawley rats [].

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ)

  • Compound Description: DCTQ is a potent, reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT) [, ]. It lowers blood pressure in spontaneously hypertensive rats by reducing hypothalamic epinephrine content without affecting heart rate []. DCTQ is well-absorbed and readily metabolized, primarily excreted in urine. Its metabolism differs significantly between rats and dogs [].

2-Substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazide Analogs

  • Compound Description: This series of compounds was designed and synthesized for antimycobacterial evaluation, specifically against Mycobacterium tuberculosis H37Ra [].

Aryl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This broad category encompasses a range of compounds with varying aryl substitutions on the tetrahydroisoquinoline core. These compounds can be synthesized via a nickel(II) phosphine ligand-catalyzed coupling reaction of aryl magnesium halides to haloisoquinolines [].

5,7-Dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid

  • Compound Description: This compound is a key intermediate in synthesizing Lifitegrast, a drug for treating dry eye disease []. This compound is synthesized from 2-(2,4-dichlorophenyl)ethan-1-amine, avoiding harsh reaction conditions used in previous methods.

(S)-Lifitegrast

  • Compound Description: (S)-Lifitegrast is an integrin antagonist approved by the FDA for treating dry eye disease. It is synthesized using building blocks like 2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride and 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl chloride [].

1-(2´-Bromine-4´,5´-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-18)

  • Compound Description: F-18 is a tetrahydroisoquinoline alkaloid. In conjunction with dihydroquercetin, it forms a conjugate (DHQ-11) that inhibits rat liver mitochondrial calcium megachannels and lipid peroxidation induced by Fe2+/citrate [].

trans-2-Carboxy-5,7-dichloro-4-amidotetrahydroquinolines

  • Compound Description: This class of compounds, derived from 5,7-dichlorokynurenic acid, acts as antagonists at the glycine site of the NMDA receptor [].

trans-2-Carboxy-5,7-dichloro-4-[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinoline (Compound 35)

  • Compound Description: This compound, a member of the trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinoline class, exhibits potent NMDA receptor antagonist activity with an IC50 of 7.4 nM against [3H]glycine binding and a Kb of 130 nM for blocking NMDA responses in rat cortical slices []. It represents one of the most potent NMDA antagonists identified. This compound demonstrates that bulky substituents are tolerated at the 4-amide position and highlights the critical importance of the carbonyl group's position for activity [].

trans-2-Carboxy-5,7-dichloro-4-[1-(3-phenyl-2-oxoimidazolidinyl)]- 1,2,3,4-tetrahydroquinoline (Compound 55)

  • Compound Description: This compound belongs to the trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinoline class and exhibits high affinity for the NMDA receptor with an IC50 of 6 nM []. Its structure suggests that the Z,Z conformer of the phenyl urea moiety is recognized by the receptor [].

Bis[tetrahydroisoquinoline]s

  • Compound Description: This class of compounds consists of two 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline units linked by an unbranched alkyl chain through their nitrogen atoms []. These compounds demonstrate potent inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) with IC50 values ranging from 0.08 to 2 μM []. Kinetic studies using a C6 analogue revealed competitive inhibition with phenylethanolamine and uncompetitive inhibition with S-adenosylmethionine []. The enhanced potency of some bis-analogues compared to their mono-substituted counterparts suggests cooperative binding to the enzyme [].

7-Iodo-1,2,3,4-tetrahydroisoquinoline (Compound 2)

  • Compound Description: This compound is a human phenylethanolamine N-methyltransferase (PNMT) inhibitor. Crystallographic studies reveal its binding mode within the enzyme's active site, demonstrating the accommodation of diverse functional groups on the aromatic ring [].

8,9-Dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine (LY134046)

  • Compound Description: LY134046, a conformationally rigid benzylamine analog, acts as a substrate for rabbit lung N-methyltransferase and is a high-affinity competitive inhibitor of norepinephrine N-methyltransferase [, ].

7-Aminosulfonyl-1,2,3,4-tetrahydroisoquinoline (SK&F 29661)

    2-Cyclooctyl-2-hydroxyethylamine (CONH)

    • Compound Description: CONH is a phenylethanolamine N-methyltransferase (PNMT) inhibitor. Unlike amphetamine, it does not significantly inhibit norepinephrine uptake into the cerebral cortex or induce a pronounced release of norepinephrine and dopamine from the hypothalamus [].

    1-Aminomethylcycloundecanol (CUNH)

    • Compound Description: CUNH acts as a phenylethanolamine N-methyltransferase (PNMT) inhibitor. Like CONH, it does not significantly affect norepinephrine uptake or induce substantial norepinephrine and dopamine release from rat brain regions, unlike amphetamine [].

    5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (SK&F 72223)

      (E)-3-(2-Phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic Acid ([3H]MDL 105,519)

      • Compound Description: [3H]MDL 105,519 serves as a radioligand for the glycine binding site of the NMDA receptor. It exhibits high affinity for both soluble and membrane-bound forms of the NR1 subunit [].

      5,8-Dichloro-N-[2-(4-chlorophenyl)ethyl]-6,7-dihydroxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

      • Compound Description: This compound is a potent bronchodilator, more potent than capsazepine. It effectively dilates human small airway preparations and shows higher efficacy than traditional bronchodilators like salbutamol and formoterol [].

      trans-Dichloro-μ-spirocyclohexane-1',3-1-(4',4'-dimethyl-2',6'-dioxo-1'-cyclohexylidene)- 1,2,3,4-tetrahydroisoquinoline-O,OCu(II) Monohydrate

      • Compound Description: This complex consists of a copper(II) ion coordinated to a ligand featuring a tetrahydroisoquinoline moiety [].

      Properties

      CAS Number

      1289646-72-5

      Product Name

      5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline

      IUPAC Name

      5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline

      Molecular Formula

      C28H23Cl2N

      Molecular Weight

      444.4 g/mol

      InChI

      InChI=1S/C28H23Cl2N/c29-25-18-21-20-31(17-16-26(21)27(30)19-25)28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,18-19H,16-17,20H2

      InChI Key

      GNJLKXCOYZKBEG-UHFFFAOYSA-N

      SMILES

      C1CN(CC2=C1C(=CC(=C2)Cl)Cl)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

      Canonical SMILES

      C1CN(CC2=C1C(=CC(=C2)Cl)Cl)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.